molecular formula C23H20N4OS2 B2709949 1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one CAS No. 956452-03-2

1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one

Cat. No.: B2709949
CAS No.: 956452-03-2
M. Wt: 432.56
InChI Key: LBYVOXXUBNXSEX-UHFFFAOYSA-N
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Description

1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is a heterocyclic compound featuring a bipyrazole core substituted with phenyl and thiophene groups, linked to a propan-1-one moiety. Its structure combines aromatic and electron-rich components, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS2/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYVOXXUBNXSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Thiophene Groups: Thiophene groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Phenyl Group Addition: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions.

    Final Assembly: The final step involves the coupling of the bipyrazole core with the phenyl and thiophene-substituted intermediates, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Properties

Studies have demonstrated that derivatives of bipyrazole compounds can inhibit tumor growth. For instance, certain structural modifications enhance their cytotoxic effects against various cancer cell lines. The thiophene moieties are believed to play a crucial role in this activity by interacting with cellular targets involved in proliferation and survival pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Applications in Drug Design

Given its biological profile, 1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one is being explored as a lead compound for developing new pharmaceuticals. Its structural features allow for further modifications to enhance efficacy and selectivity for specific biological targets.

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds:

  • Study 1 : A series of bipyrazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that modifications at the thiophene position significantly affected their activity.
CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B25MCF7
  • Study 2 : The antioxidant capabilities were assessed using DPPH radical scavenging assays. The compound showed a promising IC50 value compared to standard antioxidants.

Material Science Applications

Beyond medicinal chemistry, this compound's unique electronic properties make it suitable for applications in materials science:

  • Organic Photovoltaics : Its ability to absorb light and conduct electricity makes it a candidate for organic solar cells.
PropertyValue
Bandgap Energy2.0 eV
ConductivityModerate

Mechanism of Action

The mechanism of action of 1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one depends on its application:

    Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding interactions.

    Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other pyrazole- and thiophene-containing derivatives. Key analogs include:

Compound Name Core Structure Substituents Key Features
1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one (Target) Bipyrazole Phenyl, bis(thiophen-2-yl), propan-1-one Rigid bipyrazole core; enhanced π-conjugation due to thiophene groups
1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)propan-1-one (IIb) Dihydropyrazole Phenyl, p-tolyl, thiophen-2-yl Reduced aromaticity in the pyrazole ring; potential for increased flexibility
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a,b) Pyrazole-pyridine hybrid Methyl, phenyl, furyl, thioxo-cyanopyridine Hybrid heterocycle; furyl groups may reduce electron delocalization vs. thiophene

Key Observations :

  • Thiophene substituents in the target compound enhance electron delocalization compared to furyl analogs (e.g., 6a,b), which may influence redox properties or ligand-receptor interactions .

Comparison :

  • The use of propionic acid in IIb’s synthesis may favor milder conditions compared to the thioamide-mediated reactions in 6a,b, which require precise stoichiometry .

Inference :

  • The target compound’s lack of polar groups (e.g., morpholine) may limit solubility but could improve membrane permeability in hydrophobic environments .
Physical Properties
Property Target Compound Compound IIb Example 76
Melting Point (°C) Not reported Not reported 252–255
Molecular Weight (g/mol) ~450 (estimated) ~380 (estimated) 531.3
Solubility Likely low (nonpolar) Moderate (dihydropyrazole) High (polar morpholine)

Analysis :

  • The morpholine-substituted analog (Example 76) has a higher molecular weight and melting point, indicating stronger intermolecular forces due to hydrogen bonding .

Q & A

Basic Question: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in propionic acid under reflux (15–30 min), yielding a white solid after ethanol recrystallization . To optimize yield:

  • Catalyst/Solvent Selection: Propionic acid enhances cyclization efficiency compared to acetic acid due to higher boiling points and better solubility of intermediates.
  • Temperature Control: Reflux at 118–141°C (propionic acid’s boiling range) ensures complete conversion. Lower temperatures may leave unreacted hydrazine, increasing byproduct formation.
  • Purification: Use ethanol for recrystallization to remove unreacted starting materials (melting point analysis recommended for purity validation).

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